molecular formula C13H17N3O2S B7734895 1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea

1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea

Cat. No.: B7734895
M. Wt: 279.36 g/mol
InChI Key: RTNCQHMQQRUKLN-DHDCSXOGSA-N
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Description

1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of 1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea typically involves the reaction of 2,4-dimethoxybenzaldehyde with allylthiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.

Chemical Reactions Analysis

1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles, leading to the formation of different derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, while its anticancer activity is linked to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea can be compared with other thiourea derivatives, such as:

    1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-ethylthiourea: Similar in structure but with an ethyl group instead of a prop-2-enyl group, this compound may exhibit different biological activities and chemical reactivity.

    1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-methylthiourea: This derivative has a methyl group, which can influence its solubility and interaction with molecular targets.

    1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-phenylthiourea: The presence of a phenyl group can enhance the compound’s stability and binding affinity to certain receptors.

Properties

IUPAC Name

1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-4-7-14-13(19)16-15-9-10-5-6-11(17-2)8-12(10)18-3/h4-6,8-9H,1,7H2,2-3H3,(H2,14,16,19)/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNCQHMQQRUKLN-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=S)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N\NC(=S)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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